BenchChemオンラインストアへようこそ!

MC2392

Acute Promyelocytic Leukemia Context-dependent apoptosis PML-RARα

MC2392 is a synthetic hybrid molecule that covalently links the all-trans retinoic acid (ATRA) pharmacophore to the 2-aminoanilide tail of the class-I HDAC inhibitor MS-275 (entinostat). It was rationally designed to exploit the physical proximity of the ligand-binding domains within the PML-RARα oncogenic repressor complex that drives acute promyelocytic leukemia (APL).

Molecular Formula C26H34N2O
Molecular Weight 390.56096
Cat. No. B1574370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2392
SynonymsMC-2392;  MC2392;  MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
Molecular FormulaC26H34N2O
Molecular Weight390.56096
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

MC2392: Hybrid Retinoid-HDAC Inhibitor with Context-Selective Activity Against Acute Promyelocytic Leukemia


MC2392 is a synthetic hybrid molecule that covalently links the all-trans retinoic acid (ATRA) pharmacophore to the 2-aminoanilide tail of the class-I HDAC inhibitor MS-275 (entinostat) [1]. It was rationally designed to exploit the physical proximity of the ligand-binding domains within the PML-RARα oncogenic repressor complex that drives acute promyelocytic leukemia (APL) [1]. Unlike conventional HDAC inhibitors, MC2392 displays essentially no intrinsic HDAC inhibitory activity in standard biochemical or cellular assays, yet it induces rapid caspase-8-dependent apoptosis selectively in PML-RARα-expressing cells while sparing solid tumors and non-APL leukemias [1]. This context-dependent mechanism positions MC2392 as a proof-of-principle molecule for proximity-guided, complex-selective epigenetic targeting [1].

Why MC2392 Cannot Be Substituted by ATRA, MS-275, or Pan-HDAC Inhibitors for APL-Targeted Studies


MC2392's biological activity is not a simple sum of its retinoic acid and HDAC inhibitor components. The compound shows weak ATRA activity and essentially no HDAC inhibitory activity when tested in conventional in vitro or in vivo assays; its full pro-apoptotic effect requires the intact PML-RARα fusion protein as a molecular scaffold, a condition unmet by either parent compound alone [1]. Direct head-to-head comparisons demonstrate that the combination of ATRA plus MS-275 does not recapitulate the rapid and massive cell death induced by MC2392 in NB4 APL cells, confirming that covalent linkage is mechanistically essential for productive engagement of the repressive complex [1]. Consequently, substituting MC2392 with equimolar ATRA, MS-275, or a cocktail of both yields a fundamentally different pharmacodynamic profile and is not a scientifically valid replacement [1].

MC2392 Quantitative Differentiation Evidence Against Closest Analogs


Context-Selective Cytotoxicity: MC2392 Spares Non-APL Cells, Unlike Broad-Spectrum HDAC Inhibitors

MC2392 induces potent cell death in PML-RARα-expressing NB4 leukemia cells but does not affect viability of solid tumor cell lines or non-APL leukemic cells. In contrast, the pan-HDAC inhibitor vorinostat (SAHA) and the class-I HDAC inhibitor MS-275 induce cell death across a broad panel of cancer cell types irrespective of PML-RARα status, reflecting their non-contextual mechanism of action [1]. MC2392 triggered rapid and massive apoptosis in NB4 cells (PML-RARα-positive) while showing no significant cytotoxicity in HL-60 and U937 cells (PML-RARα-negative) under identical conditions [1].

Acute Promyelocytic Leukemia Context-dependent apoptosis PML-RARα

Epigenetic Target Engagement: MC2392 Induces H3 Acetylation Changes at a Small Subset of PML-RARα-Binding Sites Distinct from ATRA and MS-275

Genome-wide ChIP-seq profiling (H3K9K14ac) in NB4 cells treated with ATRA, MS-275, MC2392, or DMSO revealed that MC2392 induces changes in H3 acetylation at a restricted subset of genomic loci enriched for PML-RARα binding sites. Crucially, MC2392 modulated regions not regulated by ATRA alone, and MS-275 produced a broader, less focused acetylation profile, demonstrating that the hybrid molecule generates a unique epigenetic signature not attainable by either parent compound [1]. The gene set regulated by MC2392 was enriched for stress-responsive and apoptotic pathways distinct from those targeted by ATRA or MS-275 alone [1].

Epigenetics ChIP-seq Histone acetylation

Transcriptomic Selectivity: MC2392 Modulates a Distinct Apoptotic Gene Signature Compared with ATRA and MS-275

RNA-seq analysis of NB4 cells treated with MC2392, ATRA, or MS-275 showed that MC2392 reprograms transcription differently from each parent compound. MC2392 induces a gene expression program dominated by stress-responsive and apoptotic genes, including RIP1 induction and ROS production pathways. In contrast, ATRA primarily triggers a granulocytic differentiation transcriptional program, and MS-275 produces a broader, less focused transcriptomic perturbation encompassing cell-cycle arrest and differentiation genes across multiple lineages [1]. Of 148 apoptosis-associated genes surveyed, MC2392 altered expression of a subset distinct from those modulated by ATRA or MS-275 alone, confirming that the hybrid molecule generates a functionally unique transcriptomic output [1].

RNA-seq Apoptosis Transcriptomics

Covalent Hybrid Architecture Required for Activity: The ATRA-MS-275 Conjugate, but Not the Physical Mixture, Is Active in APL Cells

MC2392 is a covalent conjugate of ATRA and the 2-aminoanilide tail of MS-275. The research team demonstrated that co-administration of equimolar ATRA plus MS-275 does not recapitulate the cell death phenotype observed with MC2392 in NB4 cells, indicating that the covalent linkage is mechanistically required for productive simultaneous engagement of both the RARα and HDAC components within the repressive PML-RARα-HDAC complex [1]. This represents a rare example in which a hybrid molecule exhibits emergent biological properties absent from the combination of its individual pharmacophores [1].

Hybrid molecule design Molecular pharmacology Chemical biology

MC2392 Application Scenarios: Where Context-Selective PML-RARα Targeting Provides Decisive Advantage


APL-Specific Cell Death Mechanism Studies Requiring Absence of Off-Target Cytotoxicity

Investigators studying the molecular mechanisms of apoptosis specifically in PML-RARα-driven leukemia can use MC2392 as a selective cell death inducer that preserves viability of co-cultured non-APL control cells. This property, demonstrated by the lack of cytotoxicity in HL-60, U937, and solid tumor lines even at concentrations that cause massive NB4 cell death, allows cleaner experimental designs where bystander cytotoxicity does not confound mechanistic readouts [1].

Chemogenetic Dissection of PML-RARα–HDAC Repressive Complex Function

MC2392 serves as a proximity-dependent chemical probe to interrogate the composition and functional output of the PML-RARα–HDAC transcriptional repressive complex. Its unique epigenetic footprint—H3 acetylation changes restricted to a small subset of PML-RARα-binding sites—enables researchers to map complex-specific gene regulatory networks without the widespread chromatin effects caused by conventional HDAC inhibitors [1][2].

Validation of Context-Dependent Targeted Therapy Paradigms

MC2392 is the proof-of-principle compound for the concept that a hybrid molecule can achieve context-dependent therapeutic selectivity by exploiting the physical proximity of two druggable domains within a pathogenic protein complex. Researchers developing similar proximity-guided conjugates for other oncogenic fusion proteins or scaffolding complexes can use MC2392 as a benchmark positive control to validate assay systems designed to detect complex-selective pharmacology [1].

Quote Request

Request a Quote for MC2392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.